molecular formula C14H20IN3O2 B8520151 N-(4-iodo-6-morpholin-4-yl-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 290297-33-5

N-(4-iodo-6-morpholin-4-yl-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No.: B8520151
CAS No.: 290297-33-5
M. Wt: 389.23 g/mol
InChI Key: RNUVANNIZLCBOG-UHFFFAOYSA-N
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Description

N-(4-iodo-6-morpholin-4-yl-pyridin-3-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C14H20IN3O2 and its molecular weight is 389.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

290297-33-5

Molecular Formula

C14H20IN3O2

Molecular Weight

389.23 g/mol

IUPAC Name

N-(4-iodo-6-morpholin-4-ylpyridin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H20IN3O2/c1-14(2,3)13(19)17-11-9-16-12(8-10(11)15)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3,(H,17,19)

InChI Key

RNUVANNIZLCBOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(C=C1I)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 28.4 g (108 mmol) 2,2-dimethyl-N-(6-morpholin-4-yl-pyridin-3-yl)-propionamide and 49 ml (324 mmol) N,N,N′,N′-tetramethylethylenediamine under argon in 600 ml tetrahydrofuran was cooled in a dry ice bath to −78° C. Within 1 h, 202 ml (324 mmol) of a 1.6 N n-butyllithium solution in hexane were added dropwise. The reaction mixture was allowed to warm up to −35° C. overnight. After cooling again to −78° C., 37 g (146 mmol) iodine dissolved in 60 ml tetrahydrofuran were added dropwise during 15 min. The dry ice bath was replaced by an ice bath and a solution of 90 g (363 mmol) sodium thiosulfate pentahydrate in 250 ml water were added within 10 min when the temperature of the reaction mixture had reached 0° C. Then, 1000 ml diethyl ether were added and the organic layer was separated. The aqueous layer was extracted twice with 500 ml dichloromethane and the combined organic layers were dried (magnesium sulfate) and evaporated. Flash chromatography gave 15.6 g (37%) of the title compound as a light brown oil which crystallized upon standing at room temperature.
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium thiosulfate pentahydrate
Quantity
90 g
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
37%

Synthesis routes and methods II

Procedure details

A solution of 28.4 g (108 mmol) 2,2-dimethyl-N-(6-morpholin-4-yl-pyridin-3-yl)-propionamide and 49 ml (324 mmol) N,N,′,N′-tetramethylethylenediamine under argon in 600 ml tetrahydrofuran was cooled in a dry ice bath to −78° C. Within 1 h, 202 ml (324 mmol) of a 1.6 N n-butyllithium solution in hexane were added dropwise. The reaction mixture was allowed to warm up to −35° C. overnight. After cooling again to −78° C., 37 g (146 mmol) iodine dissolved in 60 ml tetrahydrofuran were added dropwise during 15 min. The dry ice bath was replaced by an ice bath and a solution of 90 g (363 mmol) sodium thiosulfate pentahydrate in 250 ml water were added within 10 min when the temperature of the reaction mixture had reached 0° C. Then, 1000 ml diethyl ether were added and the organic layer was separated. The aqueous layer was extracted twice with 500 ml dichloromethane and the combined organic layers were dried (magnesium sulfate) and evaporated. Flash chromatography gave 15.6 g (37%) of the title compound as a light brown oil which crystallized upon standing at room temperature. MS m/e (%): 389 (M+, 71), 358 (25), 304 (43), 57 (100).
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N,′,N′-tetramethylethylenediamine
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium thiosulfate pentahydrate
Quantity
90 g
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
37%

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